4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including nucleophilic aromatic substitution and Buchwald–Hartwig arylamination . The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. For instance, the reaction of 4-chloro-3-nitropyrazole with appropriate reagents under controlled temperature and pressure conditions is a crucial step in the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives .
Scientific Research Applications
4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares structural similarities with the target compound and is known for its energetic properties.
1-Methyl-2,4,5-trinitroimidazole: Another compound with similar structural features, used as a melt-castable explosive.
Uniqueness
4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18ClN9O4 |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18ClN9O4/c1-23-8-10(6-19-23)5-18-16(28)14-12(7-20-24(14)2)21-13(27)3-4-25-9-11(17)15(22-25)26(29)30/h6-9H,3-5H2,1-2H3,(H,18,28)(H,21,27) |
InChI Key |
OZWDKXAQMYDOSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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